molecular formula C18H13F3O5 B2595659 7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 637749-20-3

7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B2595659
CAS RN: 637749-20-3
M. Wt: 366.292
InChI Key: GIYODJLPICLXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of flavones. It is a highly potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Characterization

  • The carbene complex of chromene compounds undergoes benzannulation reactions to produce naphthopyran and naphthopyrandione units, which are significant in the synthesis of photochromic materials and biologically active natural products. This process highlights the versatility of chromene derivatives in organic synthesis and material science (Rawat, Prutyanov, & Wulff, 2006).

  • The synthesis of chromene derivatives like 11-amino-3-methoxy-8-substituted-12-aryl-8,9-dihydro-7H-chromeno[2,3-b]quinolin-10(12H)-one demonstrates the potential of chromene compounds in the development of novel chemical entities. These derivatives have been characterized by various analytical techniques, suggesting their applicability in further pharmacological studies (Han, Du, Chen, & Zhao, 2014).

Antimicrobial and Anticoagulant Activities

  • Chromene derivatives have been synthesized and evaluated for their antimicrobial activity. This includes novel isoxazoline chromene derivatives, which have shown promising antibacterial and anticoagulant activities. Such studies underscore the therapeutic potential of chromene compounds in addressing microbial infections and coagulation disorders (Zghab, Trimeche, Ben Mansour, Hassine, Touboul, & Ben Jannet, 2017).

Photochromic Materials and Fluorescence Properties

  • The exploration of chromene compounds in the development of photochromic materials is evident from the synthesis of chromene chromium carbene complexes. These compounds have applications in creating materials that change color in response to light, with potential uses in optical storage and photo-switchable devices (Rawat, Prutyanov, & Wulff, 2006).

  • The fluorescence properties of chromene derivatives are also noteworthy, as demonstrated by the synthesis and characterization of benzo[c]coumarin carboxylic acids. These compounds exhibit excellent fluorescence in both solution and solid state, suggesting their use in fluorescence-based applications and molecular probes (Shi, Liang, & Zhang, 2017).

Environmental Sensitivity and Fluorogenic Applications

  • Certain chromene derivatives display unusual fluorescence properties based on the solvent environment, indicating their potential as fluorogenic sensors for detecting changes in the chemical environment. This property can be leveraged in developing new diagnostic tools and sensors for biological and environmental monitoring (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).

properties

IUPAC Name

7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O5/c1-23-10-4-3-5-12(8-10)25-16-15(22)13-7-6-11(24-2)9-14(13)26-17(16)18(19,20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYODJLPICLXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

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